molecular formula C26H34N4O4 B2508153 Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate CAS No. 1115998-91-8

Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate

Cat. No.: B2508153
CAS No.: 1115998-91-8
M. Wt: 466.582
InChI Key: HWQKBWDREPUKMR-UHFFFAOYSA-N
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Description

Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Diamino-Substituted Derivatives : A study by Paronikyan et al. (2016) detailed the synthesis of diamino-substituted derivatives involving similar ethyl carboxylate compounds, demonstrating the versatility of these compounds in creating complex organic structures (Paronikyan et al., 2016).

  • Reaction with Alkyl- and Arylhydrazines : Tumkevičius (1994) explored the reaction of a similar ethyl N-formimidate compound with various hydrazines, leading to the formation of modified thieno[2,3-d]pyrimidines (Tumkevičius, 1994).

  • Synthesis of Antihypertensive Agents : Bayomi et al. (1999) synthesized a series of triazolol[1,5-alpha]pyrimidines, including ethyl triazolo[1,5-alpha]pyrimidin-7(4H)-one-6-carboxylates, which showed potential as antihypertensive agents (Bayomi et al., 1999).

  • Phosphine-catalyzed Annulation : Zhu et al. (2003) conducted a study on ethyl tetrahydro-pyridine-3-carboxylates, demonstrating their potential in organic synthesis through phosphine-catalyzed annulation (Zhu et al., 2003).

Biological Applications

  • Anticancer Agent Synthesis : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended oxadiazole hybrids, evaluating them as potential anticancer agents (Rehman et al., 2018).

  • Mycobacterium tuberculosis Inhibitors : Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including ethyl thiazole-5-carboxylates, as inhibitors against Mycobacterium tuberculosis (Jeankumar et al., 2013).

  • Glucokinase Activators : A study by Song et al. (2011) identified ethyl thiazole-5-carboxylate as a potent dual-acting hypoglycemic agent, activating both glucokinase and PPARγ (Song et al., 2011).

  • Carboxylesterase Inhibitors : Yoon et al. (2004) explored the development of small molecule inhibitors selective for human intestinal carboxylesterase, with compounds related to ethyl piperidine-1-carboxylate showing potential in reducing toxic side effects of certain drugs (Yoon et al., 2004).

Properties

IUPAC Name

ethyl 1-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-3-19-7-9-22(10-8-19)34-24-16-23(27-18-28-24)29-14-11-20(12-15-29)25(31)30-13-5-6-21(17-30)26(32)33-4-2/h7-10,16,18,20-21H,3-6,11-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQKBWDREPUKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCC(C4)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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